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molecular formula C12H14O3 B1666532 Eugenol acetate CAS No. 93-28-7

Eugenol acetate

Cat. No. B1666532
M. Wt: 206.24 g/mol
InChI Key: SCCDQYPEOIRVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559329B2

Procedure details

Into a three-neck, 5000 ml round bottom flask equipped with an addition funnel, mechanical stirrer, condenser, thermometer, heating mantle and nitrogen inserting tube is charged eugenol (2,519 grams, 15.3 moles). The eugenol was heated to 75° C. The acetic anhydride (1554 grams, 15.2 moles) was added with stirring over a one-hour period. The reaction mixture was then heated to 140° C. and stirred for 3 hours. The acetic acid by-product from the acylation reaction was stripped from the reaction mixture at 36° C. and 0.15 mm Hg pressure. The reaction produced 3-(4-acetoxy-3-methoxyphenyl)propene (3134 grams, 99.3 percent yield.)
Quantity
15.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1554 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].[C:13](OC(=O)C)(=[O:15])[CH3:14]>C(O)(=O)C>[C:13]([O:3][C:2]1[CH:4]=[CH:5][C:6]([CH2:7][CH:8]=[CH2:9])=[CH:10][C:1]=1[O:11][CH3:12])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
15.3 mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Step Three
Name
Quantity
1554 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring over a one-hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-neck, 5000 ml round bottom flask equipped with an addition funnel, mechanical stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, heating mantle and nitrogen inserting tube
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was stripped from the reaction mixture at 36° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)CC=C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3134 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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